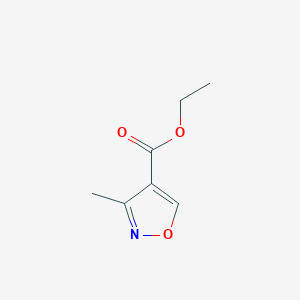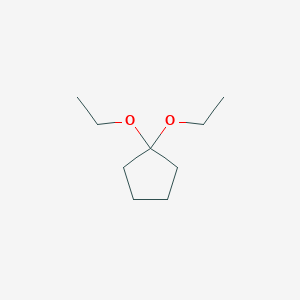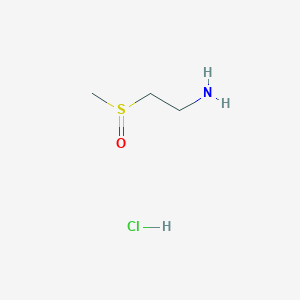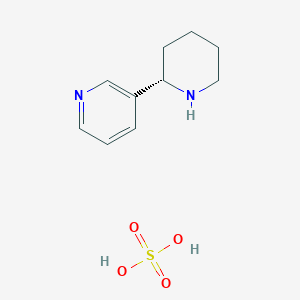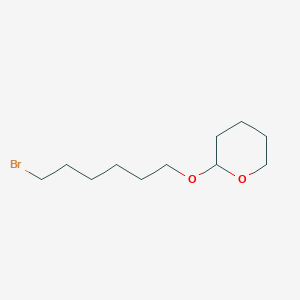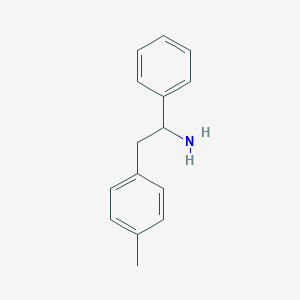
1-Phényl-2-(p-tolyl)éthylamine
Vue d'ensemble
Description
1-Phenyl-2-(p-tolyl)ethylamine is an organic compound with the molecular formula C15H17N It is a derivative of phenethylamine, where the phenyl group is substituted with a p-tolyl group
Applications De Recherche Scientifique
1-Phenyl-2-(p-tolyl)ethylamine has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of optically active pyrethroids, which are compounds used as insecticides.
Biology: The compound is utilized in the synthesis of stereodynamic probes for primary amines, which are used to study steric strain in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
Biochemical Pathways
The compound is used as a reagent in the synthesis of optically active pyrethroids . Pyrethroids are a type of insecticide, suggesting that the compound may play a role in biochemical pathways related to insect nerve function.
Result of Action
1-Phenyl-2-(p-tolyl)ethylamine is used in the synthesis of optically active pyrethroids, which are used as insecticides for mosquitoes, flies, or cockroaches . It is also used in the synthesis of 2,2’'-Dihydroxybenzil, which acts as a stereodynamic probe for primary amines controlled by steric strain .
Analyse Biochimique
Biochemical Properties
1-Phenyl-2-(p-tolyl)ethylamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it is used as a reagent in the synthesis of optically active pyrethroids, which are compounds used as insecticides . The interactions between 1-Phenyl-2-(p-tolyl)ethylamine and these biomolecules are crucial for the synthesis process, affecting the yield and purity of the final product.
Cellular Effects
1-Phenyl-2-(p-tolyl)ethylamine affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the synthesis of stereodynamic probes for primary amines, which are used to study cellular processes . These effects highlight the compound’s potential in modulating cellular activities and its importance in biochemical research.
Molecular Mechanism
The mechanism of action of 1-Phenyl-2-(p-tolyl)ethylamine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a reagent in the synthesis of optical active pyrethroids, where it interacts with enzymes to facilitate the formation of the desired product . These interactions are essential for the compound’s biochemical activity and its role in various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Phenyl-2-(p-tolyl)ethylamine change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can be easily resolved into its optically active forms by preferential crystallization, which affects its stability and activity over time . These temporal effects are crucial for understanding the compound’s behavior in biochemical experiments.
Dosage Effects in Animal Models
The effects of 1-Phenyl-2-(p-tolyl)ethylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it could cause toxic or adverse effects. For instance, the compound’s role in the synthesis of insecticides suggests that it may have threshold effects, where a certain dosage is required to achieve the desired outcome . Understanding these dosage effects is essential for determining the compound’s safety and efficacy in biochemical applications.
Metabolic Pathways
1-Phenyl-2-(p-tolyl)ethylamine is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels, influencing the overall metabolic activity of cells. The compound’s role in the synthesis of stereodynamic probes highlights its involvement in metabolic processes, where it interacts with enzymes to facilitate the formation of specific metabolites . These interactions are crucial for understanding the compound’s metabolic effects.
Transport and Distribution
Within cells and tissues, 1-Phenyl-2-(p-tolyl)ethylamine is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function. The compound’s role in biochemical reactions suggests that it may be actively transported to specific cellular compartments, where it exerts its effects . Understanding these transport and distribution mechanisms is important for determining the compound’s bioavailability and efficacy.
Subcellular Localization
1-Phenyl-2-(p-tolyl)ethylamine’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are crucial for the compound’s role in biochemical reactions, where it interacts with enzymes and other biomolecules to exert its effects
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Phenyl-2-(p-tolyl)ethylamine can be synthesized through several methods. One common approach involves the reductive amination of 1-phenyl-2-(p-tolyl)ethanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.
Another method involves the catalytic hydrogenation of 1-phenyl-2-(p-tolyl)ethanone using a palladium or platinum catalyst. This reaction is carried out under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In industrial settings, the production of 1-Phenyl-2-(p-tolyl)ethylamine may involve large-scale reductive amination processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation reactors with palladium or platinum catalysts is also common for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-2-(p-tolyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group in 1-Phenyl-2-(p-tolyl)ethylamine can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Corresponding ketones or aldehydes
Reduction: Corresponding alcohols or amines
Substitution: Substituted derivatives of 1-Phenyl-2-(p-tolyl)ethylamine
Comparaison Avec Des Composés Similaires
1-Phenyl-2-(p-tolyl)ethylamine can be compared with other similar compounds, such as:
Phenethylamine: The parent compound, which lacks the p-tolyl substitution.
4-Methylphenethylamine: A similar compound with a methyl group on the phenyl ring.
1-Phenyl-2-(m-tolyl)ethylamine: A positional isomer with the tolyl group in the meta position.
Uniqueness
The uniqueness of 1-Phenyl-2-(p-tolyl)ethylamine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the p-tolyl group can enhance its interactions with certain molecular targets, making it a valuable compound for specific applications in research and industry.
Propriétés
IUPAC Name |
2-(4-methylphenyl)-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-10,15H,11,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICDZTXDTPZBKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00962412 | |
| Record name | 2-(4-Methylphenyl)-1-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00962412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42291-04-3, 30275-30-0 | |
| Record name | A-phenyl-beta-(p-tolyl)ethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042291043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methylphenyl)-1-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00962412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenyl-2-(p-tolyl)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary methods for resolving 1-Phenyl-2-(p-tolyl)ethylamine into its enantiomers?
A1: 1-Phenyl-2-(p-tolyl)ethylamine can be effectively resolved into its enantiomers using two main approaches:
Q2: Why is the enantiomeric separation of 1-Phenyl-2-(p-tolyl)ethylamine important for industrial applications?
A: The enantiomers of 1-Phenyl-2-(p-tolyl)ethylamine exhibit different biological activities. In industrial applications, particularly in the pharmaceutical industry, obtaining enantiomerically pure compounds is crucial. [] For instance, 1-Phenyl-2-(p-tolyl)ethylamine is utilized in the industrial-scale resolution of:
Q3: What makes acetylated β-cyclodextrin a suitable stationary phase for separating 1-Phenyl-2-(p-tolyl)ethylamine enantiomers?
A: Acetylated β-cyclodextrin stationary phases exhibit excellent performance in separating chiral amines and amino alcohols, including 1-Phenyl-2-(p-tolyl)ethylamine, in reversed-phase HPLC. [] The effectiveness stems from the following factors:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


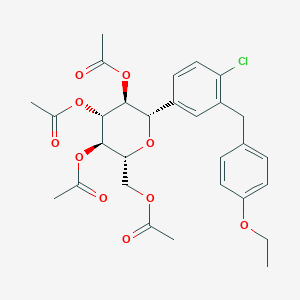
![2-(Pyridazin-3-yl)-1H-benzo[d]imidazole](/img/structure/B104228.png)



